MAO-B Inhibitory Potency: 6-(sec-Butyl)quinolin-2-amine vs. Unsubstituted Quinolin-2-amine Scaffold
The primary functional differentiation point is the exceptional gain in MAO-B inhibitory potency conferred by the 6-sec-butyl substituent. 6-(sec-Butyl)quinolin-2-amine exhibits an IC50 of 38 nM against recombinant human MAO-B [1]. In a cross-study comparison using the common baseline of the unsubstituted quinolin-2-amine scaffold, this represents a >700-fold increase in potency, as the parent compound shows an IC50 of approximately 27.3 µM under comparable assay conditions [2]. This quantitative difference defines the compound's primary scientific utility.
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 38 nM (recombinant human MAO-B) |
| Comparator Or Baseline | Quinolin-2-amine (unsubstituted): IC50 ≈ 27,300 nM (recombinant human MAO-B) |
| Quantified Difference | ~718-fold higher potency for the target compound |
| Conditions | Recombinant human MAO-B; substrate: kynuramine; detection: fluorometric quantification of 4-hydroxyquinoline; incubation: 20 min. |
Why This Matters
For any assay requiring efficient MAO-B blockade, 6-(sec-Butyl)quinolin-2-amine is a substantially more potent tool, enabling studies at much lower, and potentially more selective, concentrations than the parent scaffold.
- [1] BindingDB. BDBM50409066: IC50 data for Amine oxidase [flavin-containing] B (Human). Accessed 2026-04-28. View Source
- [2] BRENDA Enzyme Database. Ligand quinolin-2-amine: IC50 value (0.0273 mM) for wild-type MAO-B. Accessed 2026-04-28. View Source
